3-Fluoro-4-nitro-o-xylene
CAS No.: 3013-30-7
Cat. No.: VC3792702
Molecular Formula: C8H8FNO2
Molecular Weight: 169.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3013-30-7 |
---|---|
Molecular Formula | C8H8FNO2 |
Molecular Weight | 169.15 g/mol |
IUPAC Name | 3-fluoro-1,2-dimethyl-4-nitrobenzene |
Standard InChI | InChI=1S/C8H8FNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 |
Standard InChI Key | FBALYFOBRZLOET-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C |
Canonical SMILES | CC1=C(C(=C(C=C1)[N+](=O)[O-])F)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Formula and Connectivity
3-Fluoro-4-nitro-o-xylene has the molecular formula , with a molar mass of 169.15 g/mol. Its IUPAC name, 3-fluoro-1,2-dimethyl-4-nitrobenzene, reflects the positions of the substituents on the aromatic ring . The SMILES notation confirms the ortho-dimethyl arrangement relative to the nitro and fluorine groups .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | |
InChI Key | FBALYFOBRZLOET-UHFFFAOYSA-N |
Predicted Collision Cross-Section (Ų) | 129.7 ([M+H]+ adduct) |
Electronic and Steric Effects
The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitutions to the meta and para positions relative to itself. Conversely, the fluorine atom exerts an ortho/para-directing influence, creating a competitive electronic landscape that favors specific reaction pathways .
Synthesis and Industrial Production
Continuous-Flow Industrial Methods
Industrial production likely employs continuous-flow nitration systems to enhance yield and safety. Such systems optimize parameters like acid concentration (70–90% ) and residence time, achieving throughputs exceeding 800 g/h with yields >90% . These methods minimize byproducts such as di-nitrated isomers, which are challenging to separate via traditional batch processing.
Chemical Reactivity and Functional Transformations
Reduction and Oxidation Pathways
-
Reduction: Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, yielding 3-fluoro-4-amino-o-xylene. This intermediate is valuable in pharmaceutical synthesis .
-
Oxidation: Strong oxidants like convert methyl groups to carboxylic acids, forming 3-fluoro-4-nitrobenzoic acid—a precursor for polymer synthesis .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s nitro and fluorine groups make it a versatile building block for antitumor agents and enzyme inhibitors. For example, derivatives have shown promise in modulating kinase activity in preclinical studies .
Agrochemical Development
3-Fluoro-4-nitro-o-xylene serves as a precursor to herbicides targeting acetyl-CoA carboxylase, a critical enzyme in plant lipid biosynthesis. Its fluorine atom enhances metabolic stability, prolonging herbicidal activity .
Hazard | Precautionary Measures |
---|---|
Skin Contact | Wash with soap/water; remove contaminated clothing |
Eye Exposure | Rinse cautiously with water for 15 minutes |
Inhalation | Move to fresh air; seek medical attention |
Occupational Exposure Limits
The occupational exposure band (OEB) for this compound is rated E, requiring stringent controls to maintain airborne concentrations below 0.01 mg/m³ . Engineering controls such as fume hoods and closed-system processing are mandatory in industrial settings.
Regulatory and Compliance Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume